molecular formula C9H13N3O3 B1277868 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol CAS No. 82576-75-8

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol

Cat. No. B1277868
CAS RN: 82576-75-8
M. Wt: 211.22 g/mol
InChI Key: LGZSBRSLVPLNTM-UHFFFAOYSA-N
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Description

The compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a chemical of interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for a comprehensive analysis of the target compound.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray diffraction analysis is a common technique used to determine the crystal structure of compounds. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate was determined, revealing a monoclinic system with extensive intermolecular hydrogen bonding . Understanding the molecular structure is essential for predicting the behavior of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol in various environments.

Chemical Reactions Analysis

The reactivity of compounds is influenced by their molecular structure. The study of kinetics and mechanisms, such as the aminolysis of nitrophenyl carbonates, provides insights into how compounds react under different conditions . The aminolysis reactions proceed through either a stepwise mechanism with a zwitterionic tetrahedral intermediate or a concerted mechanism, depending on the substrate and reaction conditions. These findings can be extrapolated to understand the reactivity of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol with other chemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and polarity, are determined by its molecular structure and composition. For instance, the solvate and hydrate forms of compounds can significantly differ in their physical properties from the anhydrous forms . The intermolecular hydrogen bonds observed in the crystal structures can affect the melting points and solubility in various solvents. These properties are important for the practical application and handling of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.

Scientific Research Applications

  • Nonlinear Optics and Optical Limiting Applications

    • Field : Materials Science
    • Application : The compound 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA), which has a similar structure, has been used in the creation of a novel organic single crystal for nonlinear optics and optical limiting applications .
    • Method : The crystal was grown using a conventional slow evaporation solution technique (SEST). The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .
    • Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives, which share some structural similarities with your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
    • Results : The addition of the indole nucleus to medicinal compounds has resulted in biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .

Safety And Hazards

The compound is considered harmful if swallowed and may cause skin irritation and an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

2-(4-amino-2-methyl-5-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6-4-7(10)9(12(14)15)5-8(6)11-2-3-13/h4-5,11,13H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSBRSLVPLNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NCCO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231887
Record name HC Violet no. 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol

CAS RN

82576-75-8
Record name HC Violet 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82576-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Violet no. 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082576758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Violet no. 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HC VIOLET NO. 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R7XO4T22K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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